molecular formula C8H9NO3 B1395250 2-(3-Methoxypyridin-2-YL)acetic acid CAS No. 1000515-98-9

2-(3-Methoxypyridin-2-YL)acetic acid

Cat. No.: B1395250
CAS No.: 1000515-98-9
M. Wt: 167.16 g/mol
InChI Key: OPKXCVNZKVPQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound This compound is characterized by the presence of a methoxy group (-OCH3) attached to the third position of the pyridine ring and an acetic acid moiety attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypyridine with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

[ \text{3-Methoxypyridine} + \text{Bromoacetic acid} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-Hydroxypyridin-2-yl)acetic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 2-(3-Methoxypyridin-2-yl)ethanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-(3-Hydroxypyridin-2-yl)acetic acid

    Reduction: 2-(3-Methoxypyridin-2-yl)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxypyridin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the acetic acid moiety play crucial roles in binding to these targets, influencing their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxypyridin-2-yl)acetic acid
  • 2-(3-Methoxypyridin-2-yl)ethanol
  • 2-(3-Aminopyridin-2-yl)acetic acid

Uniqueness

2-(3-Methoxypyridin-2-yl)acetic acid is unique due to the presence of both a methoxy group and an acetic acid moiety, which confer specific chemical properties and reactivity. This combination allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-(3-methoxypyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-3-2-4-9-6(7)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKXCVNZKVPQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696466
Record name (3-Methoxypyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000515-98-9
Record name (3-Methoxypyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxypyridin-2-YL)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxypyridin-2-YL)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Methoxypyridin-2-YL)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Methoxypyridin-2-YL)acetic acid
Reactant of Route 5
2-(3-Methoxypyridin-2-YL)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxypyridin-2-YL)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.